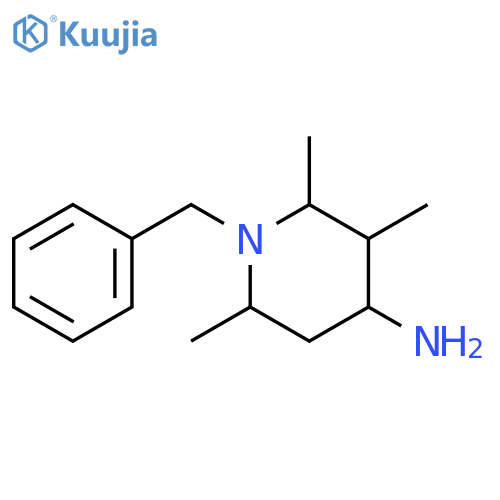Cas no 1315365-34-4 (1-Benzyl-2,3,6-trimethylpiperidin-4-amine)

1315365-34-4 structure
商品名:1-Benzyl-2,3,6-trimethylpiperidin-4-amine
CAS番号:1315365-34-4
MF:C15H24N2
メガワット:232.364463806152
CID:5207666
1-Benzyl-2,3,6-trimethylpiperidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-2,3,6-trimethylpiperidin-4-amine
- 1-Benzyl-2,3,6-trimethylpiperidin-4-amine
-
- インチ: 1S/C15H24N2/c1-11-9-15(16)12(2)13(3)17(11)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10,16H2,1-3H3
- InChIKey: ZJJABKUGECYXQM-UHFFFAOYSA-N
- ほほえんだ: N1(CC2C=CC=CC=2)C(C)CC(C(C)C1C)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 235
- トポロジー分子極性表面積: 29.3
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-Benzyl-2,3,6-trimethylpiperidin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-78858-10.0g |
1-benzyl-2,3,6-trimethylpiperidin-4-amine |
1315365-34-4 | 10.0g |
$4176.0 | 2023-02-12 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01100241-1g |
1-Benzyl-2,3,6-trimethylpiperidin-4-amine |
1315365-34-4 | 95% | 1g |
¥4795.0 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355915-2.5g |
1-Benzyl-2,3,6-trimethylpiperidin-4-amine |
1315365-34-4 | 95% | 2.5g |
¥16987.00 | 2024-08-09 | |
| Enamine | EN300-78858-0.25g |
1-benzyl-2,3,6-trimethylpiperidin-4-amine |
1315365-34-4 | 0.25g |
$893.0 | 2023-02-12 | ||
| Enamine | EN300-78858-2.5g |
1-benzyl-2,3,6-trimethylpiperidin-4-amine |
1315365-34-4 | 2.5g |
$1903.0 | 2023-02-12 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355915-500mg |
1-Benzyl-2,3,6-trimethylpiperidin-4-amine |
1315365-34-4 | 95% | 500mg |
¥6651.00 | 2024-08-09 | |
| Enamine | EN300-78858-5.0g |
1-benzyl-2,3,6-trimethylpiperidin-4-amine |
1315365-34-4 | 5.0g |
$2816.0 | 2023-02-12 | ||
| Enamine | EN300-78858-0.05g |
1-benzyl-2,3,6-trimethylpiperidin-4-amine |
1315365-34-4 | 0.05g |
$816.0 | 2023-02-12 | ||
| Enamine | EN300-78858-0.1g |
1-benzyl-2,3,6-trimethylpiperidin-4-amine |
1315365-34-4 | 0.1g |
$855.0 | 2023-02-12 | ||
| Enamine | EN300-78858-0.5g |
1-benzyl-2,3,6-trimethylpiperidin-4-amine |
1315365-34-4 | 0.5g |
$933.0 | 2023-02-12 |
1-Benzyl-2,3,6-trimethylpiperidin-4-amine 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1315365-34-4 (1-Benzyl-2,3,6-trimethylpiperidin-4-amine) 関連製品
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
